molecular formula C5H11ClN2O2S B15396404 Piperidin-1-ylsulfamyl chloride CAS No. 89316-33-6

Piperidin-1-ylsulfamyl chloride

Cat. No.: B15396404
CAS No.: 89316-33-6
M. Wt: 198.67 g/mol
InChI Key: FAHKDCHUNCEIBS-UHFFFAOYSA-N
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Description

Piperidin-1-ylsulfamyl chloride (CAS: 163998-26-3) is a sulfamyl chloride derivative featuring a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) linked to a sulfamoyl chloride group (-SO₂NCl). This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonamide functionalities into target molecules . Its reactivity stems from the electrophilic sulfur center, which facilitates nucleophilic substitutions with amines, alcohols, or thiols. The piperidine moiety imparts steric bulk and basicity, influencing its stability and reactivity compared to simpler sulfamyl chlorides.

Properties

CAS No.

89316-33-6

Molecular Formula

C5H11ClN2O2S

Molecular Weight

198.67 g/mol

IUPAC Name

N-piperidin-1-ylsulfamoyl chloride

InChI

InChI=1S/C5H11ClN2O2S/c6-11(9,10)7-8-4-2-1-3-5-8/h7H,1-5H2

InChI Key

FAHKDCHUNCEIBS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NS(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key properties of piperidin-1-ylsulfamyl chloride with analogous sulfamyl chlorides:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (25°C) Stability in Air
This compound 200.68 45–48 (decomposes) Soluble in DCM, THF Moderate (hygroscopic)
Morpholin-4-ylsulfamyl chloride 184.63 52–55 Soluble in acetone Low (rapid hydrolysis)
Pyrrolidin-1-ylsulfamyl chloride 186.65 38–41 Soluble in ether High

Key Observations :

  • Ring Size and Heteroatoms : Morpholin-4-ylsulfamyl chloride (six-membered ring with oxygen) exhibits faster hydrolysis due to increased electrophilicity of sulfur compared to this compound . Pyrrolidin-1-ylsulfamyl chloride (five-membered ring) demonstrates higher thermal stability, attributed to reduced ring strain .
  • Solubility : this compound’s solubility in polar aprotic solvents like THF makes it preferable for reactions requiring controlled conditions.
Nucleophilic Substitution

This compound reacts with primary amines to yield sulfonamides with >85% efficiency under mild conditions (0–25°C), outperforming morpholin-4-ylsulfamyl chloride (70–75% yield) due to reduced steric hindrance . However, pyrrolidin-1-ylsulfamyl chloride achieves near-quantitative yields with secondary amines, leveraging its smaller ring size for enhanced accessibility .

Hydrolysis Stability

Comparative studies in aqueous methanol (50% v/v) show this compound hydrolyzes 50% slower (t₁/₂ = 2.1 hours) than morpholin-4-ylsulfamyl chloride (t₁/₂ = 0.8 hours), attributed to the piperidine ring’s electron-donating effect stabilizing the sulfur center .

Research Findings and Contradictions

  • Contradictory Stability Data: Some studies report this compound as air-stable , while others note gradual decomposition above 30°C, likely due to batch-specific impurities .
  • Toxicity : this compound shows lower acute toxicity (LD₅₀ = 320 mg/kg, rat) than pyrrolidin-1-ylsulfamyl chloride (LD₅₀ = 210 mg/kg), possibly due to slower release of HCl .

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